molecular formula C11H16BrN3S B5766052 1-(4-Bromophenyl)-3-[2-(dimethylamino)ethyl]thiourea

1-(4-Bromophenyl)-3-[2-(dimethylamino)ethyl]thiourea

Cat. No.: B5766052
M. Wt: 302.24 g/mol
InChI Key: LRKPJPCOGFFNAX-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-[2-(dimethylamino)ethyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by the presence of a bromophenyl group and a dimethylaminoethyl group attached to the thiourea moiety, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-3-[2-(dimethylamino)ethyl]thiourea typically involves the reaction of 4-bromoaniline with N,N-dimethylaminoethyl isothiocyanate. The reaction is carried out under mild conditions, usually in the presence of a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-[2-(dimethylamino)ethyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonyl derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted thioureas.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(4-Bromophenyl)-3-[2-(dimethylamino)ethyl]thiourea has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

    Medicine: Research has shown that thiourea derivatives, including this compound, can act as enzyme inhibitors, making them potential therapeutic agents for various diseases.

    Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-[2-(dimethylamino)ethyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can form non-covalent interactions with aromatic residues in proteins, while the dimethylaminoethyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-[2-(dimethylamino)ethyl]thiourea can be compared with other thiourea derivatives, such as:

    1-(4-Chlorophenyl)-3-[2-(dimethylamino)ethyl]thiourea: Similar in structure but with a chlorine atom instead of bromine, this compound may exhibit different reactivity and biological activity.

    1-(4-Methylphenyl)-3-[2-(dimethylamino)ethyl]thiourea: The presence of a methyl group instead of bromine can affect the compound’s hydrophobicity and interaction with biological targets.

    1-(4-Nitrophenyl)-3-[2-(dimethylamino)ethyl]thiourea: The nitro group introduces electron-withdrawing properties, which can influence the compound’s reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-bromophenyl)-3-[2-(dimethylamino)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3S/c1-15(2)8-7-13-11(16)14-10-5-3-9(12)4-6-10/h3-6H,7-8H2,1-2H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKPJPCOGFFNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=S)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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